2H-1-Benzopyran-2-one, 7-(diethylamino)-

Catalog No.
S598815
CAS No.
20571-42-0
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1-Benzopyran-2-one, 7-(diethylamino)-

CAS Number

20571-42-0

Product Name

2H-1-Benzopyran-2-one, 7-(diethylamino)-

IUPAC Name

7-(diethylamino)chromen-2-one

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3

InChI Key

QXAMGWKESXGGNV-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2

Chemical Identity

2H-1-Benzopyran-2-one, 7-(diethylamino)-, also known as 7-Diethylaminocoumarin, is a molecule belonging to the class of coumarins. Coumarins are a group of naturally occurring plant secondary metabolites known for their diverse biological activities []. 7-Diethylaminocoumarin has the chemical formula C13H15NO2 and CAS registry number 20571-42-0 [].

Analytical Techniques

Due to its specific structure, 7-Diethylaminocoumarin can be analyzed using various chromatographic techniques. Research by SIELC Technologies describes a method for analyzing 7-Diethylaminocoumarin using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. This method offers simple conditions and scalability, making it suitable for isolating impurities and pharmacokinetic studies.

Current Research Applications

While the specific research applications of 7-Diethylaminocoumarin are not extensively documented, its structural similarity to other coumarins suggests potential areas of exploration. Coumarins have been investigated for various biological activities, including:

  • Antibacterial and antifungal properties [].
  • Anticoagulant and antiplatelet effects [].
  • Anti-inflammatory and antioxidant properties [].
  • Anticancer potential [].

2H-1-Benzopyran-2-one, 7-(diethylamino)-, commonly known as Coumarin 1, is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.30 g/mol. This compound features a coumarin skeleton, characterized by a fused benzene ring and an α,β-unsaturated lactone ring. The specific structure includes a diethylamino group at the C-7 position and a methyl group at the C-4 position of the benzopyran system. Its Chemical Abstracts Service Registry Number is 91-44-1, and it is recognized for its applications in various fields, particularly in fluorescence and dye chemistry .

The chemical behavior of 2H-1-Benzopyran-2-one, 7-(diethylamino)- is influenced by its functional groups. It can participate in several types of reactions:

  • Electrophilic Substitution: The presence of the electron-donating diethylamino group enhances electrophilic substitution reactions on the aromatic ring.
  • Nucleophilic Addition: The carbonyl group in the lactone can undergo nucleophilic attack, leading to various derivatives.
  • Photo

Coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-(diethylamino)-, have been studied for their biological activities. Notably:

  • Antimicrobial Properties: Some studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Activity: Research indicates potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Fluorescent Properties: Its ability to fluoresce makes it useful in biological imaging applications .

The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)- can be achieved through several methods:

  • Condensation Reactions: Typically involves the condensation of salicylaldehyde with diethylamine and a suitable electrophile.
  • Cyclization Reactions: The formation of the benzopyran structure can be accomplished via cyclization of appropriate precursors under acidic or basic conditions.
  • Modification of Existing Coumarins: Starting from simpler coumarin derivatives and introducing the diethylamino and methyl groups through alkylation reactions .

The unique properties of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lend it to various applications:

  • Fluorescent Dyes: It is widely used as a fluorescent dye in biological assays and imaging techniques due to its strong fluorescence.
  • Laser Dyes: This compound has been employed in laser technology due to its favorable optical properties.
  • Cosmetic Industry: It is included in some cosmetic formulations as a colorant or UV filter .

Research into the interaction profiles of 2H-1-Benzopyran-2-one, 7-(diethylamino)- has revealed insights into its behavior in biological systems:

  • Protein Binding Studies: Investigations have shown that this compound can bind to various proteins, influencing its bioavailability and efficacy.
  • Metabolic Pathways: Studies suggest that it may be metabolized through pathways similar to other coumarins, impacting its pharmacokinetics and potential toxicity .

Several compounds share structural similarities with 2H-1-Benzopyran-2-one, 7-(diethylamino)-. Here are some notable examples:

Compound NameCAS NumberKey Features
Coumarin (2H-1-benzopyran-2-one)91-64-5Basic coumarin structure without substituents at C-4 or C-7.
6-Methylcoumarin92-48-8Contains a methyl group at C-6; used as a flavoring agent and fluorescent dye.
Coumarin 727425-55-4A derivative with a benzimidazole moiety; used in dye applications.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lies in its specific substitution pattern which enhances its fluorescence properties compared to simpler coumarins. The diethylamino group significantly increases electron density on the aromatic system, enhancing its reactivity and application potential in photonic devices and biological imaging.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20571-42-0

Wikipedia

7-(diethylamino)-1-benzopyran-2-one

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-(diethylamino)-: INACTIVE

Dates

Modify: 2023-08-15

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